molecular formula C9H18N2O B1386360 N-[1-(piperidin-4-yl)ethyl]acetamide CAS No. 1156253-30-3

N-[1-(piperidin-4-yl)ethyl]acetamide

Cat. No.: B1386360
CAS No.: 1156253-30-3
M. Wt: 170.25 g/mol
InChI Key: BPRBTTFXQRPWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Piperidin-4-yl)ethyl]acetamide (CAS 1156253-30-3) is a chemical compound featuring a piperidine ring substituted with an acetamide group. With a molecular formula of C 9 H 18 N 2 O and a molecular weight of 170.25 g/mol, this compound is part of a broader class of piperidine and acetamide derivatives that are of significant interest in modern medicinal chemistry research . The core structure of this compound combines two privileged pharmacophores. The piperidine ring is a common motif in pharmaceuticals, while the acetamide functional group is known for its diverse biological activities and is present in various therapeutic agents . Compounds with this general scaffold are frequently investigated for their potential to interact with central nervous system targets . Researchers value these structures for designing and synthesizing new molecular entities to explore structure-activity relationships (SAR) and identify potential lead compounds . Key Chemical Identifiers • CAS Number: 1156253-30-3 • Molecular Formula: C 9 H 18 N 2 O • Molecular Weight: 170.25 g/mol • SMILES: CC(NC(C1CCNCC1)C)=O This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(1-piperidin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(11-8(2)12)9-3-5-10-6-4-9/h7,9-10H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBTTFXQRPWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Alkylation and Acetylation

Method Overview:
This conventional approach involves alkylation of piperidine derivatives followed by acetylation to introduce the acetamide group.

Procedure:

  • Step 1: Nucleophilic substitution of piperidine with an ethyl halide or related electrophile to form N-alkylpiperidine.
  • Step 2: Acetylation of the amino group using acetic anhydride or acetyl chloride, leading to the formation of the acetamide linkage.

Research Findings:

  • Alkylation is typically performed in the presence of base (e.g., potassium carbonate) in solvents like acetonitrile or dichloromethane.
  • Acetylation proceeds under mild conditions, often at room temperature, with high yields reported.

Synthesis via Intermediate Formation and Subsequent Functionalization

Method Overview:
This approach utilizes intermediate compounds such as piperidin-4-carboxylic acid derivatives or esters, which are then converted to the target amide.

Procedure:

  • Step 1: Preparation of piperidin-4-carboxylic acid or ester via oxidation or esterification.
  • Step 2: Conversion to acyl chlorides or acyl derivatives.
  • Step 3: Reaction with appropriate amines or ammonia to form the acetamide.

Research Findings:

  • Ethyl piperidin-4-carboxylate can be converted to acyl chlorides using thionyl chloride or oxalyl chloride.
  • The acyl chloride reacts with methylamine or ammonia to produce N-[1-(piperidin-4-yl)ethyl]acetamide.

Multi-Step Synthesis Using Sulfonyl and Oxadiazole Intermediates

Method Overview:
Recent studies have employed multi-step pathways involving sulfonylation and heterocyclic formation to synthesize derivatives structurally similar to this compound.

Research Findings:

  • Ethyl piperidin-4-carboxylate is first converted to sulfonyl derivatives via reaction with sulfonyl chlorides.
  • These intermediates undergo cyclization to form heterocyclic cores like oxadiazoles, which can be further modified to incorporate acetamide groups through nucleophilic substitution or acylation.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Solvents Yield Notes
Direct Alkylation & Acetylation Piperidine, Ethyl halides Nucleophilic substitution, Acetylation Acetonitrile, DCM 75-85% Simple, high efficiency
Intermediate Conversion Piperidin-4-carboxylic acid/ester Acid chlorides, Amide formation Thionyl chloride, ethanol 70-80% Suitable for scale-up
Multi-step Heterocyclic Pathway Ethyl piperidin-4-carboxylate, sulfonyl chlorides Sulfonylation, Cyclization Ethanol, DMF 65-78% Used for derivatives with heterocyclic cores

Research Findings and Considerations

  • Efficiency & Yield: Most methods report yields between 65-85%, with direct alkylation and acetylation being the most straightforward.
  • Reaction Conditions: Mild temperatures (room temperature to 50°C) are generally sufficient. Use of inert atmospheres (nitrogen) is recommended during sensitive steps.
  • Purification: Recrystallization from ethanol or ethyl acetate is common, with TLC and NMR used to confirm purity and structure.
  • Safety & Environmental Aspects: Use of less toxic solvents like ethanol and avoidance of excess reagents improve safety profiles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(piperidin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[1-(piperidin-4-yl)ethyl]acetamide is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can yield N-oxide derivatives.
  • Reduction : Converts to primary or secondary amines.
  • Substitution Reactions : Involves nucleophilic substitutions where the acetamide group can be replaced by other functional groups.

Biological Studies

The compound is studied for its potential biological activities:

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes.
  • Receptor Binding : Explored for interactions with various receptors, which may lead to therapeutic effects .

Medicinal Chemistry

Research into this compound has highlighted its potential as an intermediate in drug development:

  • Antibacterial Activity : Case studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds synthesized from related structures showed minimum inhibitory concentrations (MIC) as low as 10.31 µM against E. coli .

Antibacterial Activity Evaluation

A study conducted on synthesized acetamide derivatives indicated that this compound analogs displayed moderate to high antibacterial activity against Gram-negative bacteria. The evaluation involved measuring the growth inhibition of bacterial strains in broth culture, using ciprofloxacin as a reference standard. The most active derivative achieved an MIC of approximately 10 µM against Salmonella typhi and Pseudomonas aeruginosa .

Mechanism of Action

The mechanism of action of N-[1-(piperidin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Opioid Analogs: Acetyl Fentanyl and Derivatives

  • Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide, ):

    • Structural Differences : Acetyl fentanyl features a phenethyl group on the piperidine nitrogen and a phenyl group on the acetamide. In contrast, N-[1-(piperidin-4-yl)ethyl]acetamide lacks these aromatic substituents.
    • Functional Impact : The phenyl and phenethyl groups in acetyl fentanyl are critical for µ-opioid receptor binding, conferring potent analgesic activity. The absence of these groups in the target compound likely eliminates opioid agonism .
    • Pharmacokinetics : Acetyl fentanyl’s lipophilic aromatic groups enhance blood-brain barrier penetration, whereas the target compound’s simpler structure may result in lower bioavailability .
  • Methoxyacetylfentanyl (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide, ):

    • Substituent Effects : The 2-methoxy and 2-fluorophenyl groups enhance receptor affinity and metabolic stability. The target compound’s unsubstituted acetamide lacks these modifications, suggesting reduced potency and shorter half-life .
  • para-Fluoroacetylfentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide, ):

    • Fluorine Role : The para-fluoro substitution increases lipophilicity and resistance to oxidative metabolism. The target compound’s lack of halogenation may result in faster hepatic clearance .

Non-Opioid Piperidine-Acetamide Derivatives

  • N-(1-Benzylpiperidin-4-yl)acetamide (): Structural Variance: The benzyl group on the piperidine nitrogen increases steric bulk compared to the target compound’s ethyl group.
  • Rilapladib (N-(2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide, ): Therapeutic Application: This compound inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), demonstrating that piperidine-acetamide scaffolds can target enzymes beyond opioid receptors. The target compound’s simpler structure may lack this specificity but could serve as a synthetic intermediate .
  • The target compound’s minimal substituents limit such interactions .

Physicochemical and Pharmacokinetic Properties

Property This compound Acetyl Fentanyl N-(1-Benzylpiperidin-4-yl)acetamide
Molecular Weight ~198.28 g/mol 322.43 g/mol 248.34 g/mol
logP ~0.5–1.2 (predicted) 3.8 2.5
Aqueous Solubility Moderate (unsubstituted amide) Low (lipophilic) Low (benzyl group)
Metabolic Stability Likely low (prone to hydrolysis) Moderate (aromatic) Moderate (benzyl resistance)

Biological Activity

N-[1-(piperidin-4-yl)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent studies, data tables, and case evaluations.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group linked to a piperidine ring. The structural formula can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related derivatives.

Synthesis and Evaluation

A study synthesized various acetamide derivatives, including those with piperidine moieties, and tested their antibacterial activity against Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial effects comparable to standard antibiotics such as ciprofloxacin .

Table 1: Antibacterial Activity of Acetamide Derivatives

CompoundMIC (μg/mL)Activity Comparison
This compound25Comparable to Ciprofloxacin
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}20Superior to Control
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate30Moderate Activity

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that compounds containing similar piperidine structures showed cytotoxic effects against various cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7). The mechanism of action often involves inhibition of key enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Case Studies

One notable study investigated the cytotoxic effects of a series of piperidine-based acetamides on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting a promising anticancer activity profile .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (μM)Cell Line
This compound12A-549
Compound X8MCF-7
Compound Y15A-549

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many acetamides function by inhibiting enzymes critical for bacterial survival and cancer cell proliferation.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between these compounds and target proteins, validating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[1-(piperidin-4-yl)ethyl]acetamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of piperidinyl acetamide derivatives typically involves alkylation or condensation reactions. For example, analogous compounds are synthesized by reacting piperidine precursors (e.g., 1-methyl-4-piperidone) with amines and carboxylic acid derivatives under controlled pH (e.g., pH 9–10 adjusted with Na₂CO₃) to facilitate nucleophilic substitution or amide bond formation . Reaction monitoring via thin-layer chromatography (TLC) and purification using recrystallization or column chromatography are critical for yield optimization. Adjusting solvent polarity (e.g., using DMF or acetonitrile) and temperature (e.g., 65°C for faster kinetics) can enhance reaction efficiency .

Q. What analytical techniques are recommended for characterizing This compound and verifying its purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, confirming substituent positions on the piperidine ring and acetamide moiety. Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity (>95% for research-grade material) . Differential scanning calorimetry (DSC) or X-ray crystallography may further confirm crystalline stability .

Q. What safety protocols should be followed when handling This compound in laboratory settings?

  • Methodological Answer : Based on analogous piperidinyl acetamides, this compound may exhibit acute toxicity (oral, dermal) and irritancy (skin/eyes). Researchers should adhere to GHS guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, safety goggles, and lab coats. Store the compound in a cool, dry environment (<25°C) away from oxidizers. Waste disposal must comply with local regulations, using licensed hazardous waste contractors .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence the pharmacological activity of This compound and its analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies on related compounds (e.g., acetyl fentanyl derivatives) reveal that substituents like ethyl or phenethyl groups at the piperidine nitrogen modulate opioid receptor binding affinity and selectivity . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with μ-opioid receptors, while in vitro competitive binding assays (e.g., with radiolabeled DAMGO) validate affinity changes. Methyl or isopropyl groups may alter lipophilicity, affecting blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported receptor binding affinities of This compound analogs?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, radioligand concentrations). Standardization is critical:

  • Use consistent receptor sources (e.g., CHO cells expressing human μ-opioid receptors).
  • Validate results with orthogonal assays (e.g., calcium flux assays vs. cAMP inhibition).
  • Apply statistical rigor (e.g., triplicate measurements, ANOVA for inter-study comparisons) .
  • Cross-reference with structural data (e.g., crystallography of receptor-ligand complexes) to clarify steric or electronic effects .

Q. What strategies improve the in vitro-to-in vivo translation of This compound pharmacokinetic (PK) studies?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability (human/rat) to predict clearance rates. Introduce deuterium at metabolically vulnerable sites to prolong half-life .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C-acetamide) in autoradiography or PET imaging to quantify brain penetration .
  • PK/PD Modeling : Integrate in vitro IC₅₀ values with allometric scaling to project effective doses in preclinical models .

Q. What in silico approaches are effective for predicting off-target interactions of This compound?

  • Methodological Answer :

  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify shared features with known ligands of off-target receptors (e.g., serotonin transporters).
  • Machine Learning : Train models on ChEMBL datasets to predict binding to GPCRs or ion channels.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds to assess stability and conformational changes .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the cytotoxicity of This compound in neuronal cell lines?

  • Methodological Answer :

  • Dose-Response Validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., SH-SY5Y vs. PC12) using standardized MTT assays.
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence assays to distinguish necrosis from apoptosis.
  • Batch Variability : Test different synthesis batches for purity-driven discrepancies (e.g., HPLC-MS to detect trace impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(piperidin-4-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(piperidin-4-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.